molecular formula C10H9BrO4 B13650816 2-Bromo-4-(ethoxycarbonyl)benzoic acid

2-Bromo-4-(ethoxycarbonyl)benzoic acid

Cat. No.: B13650816
M. Wt: 273.08 g/mol
InChI Key: SCBWOEMZJOKZCE-UHFFFAOYSA-N
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Description

2-Bromo-4-(ethoxycarbonyl)benzoic acid is an organic compound with the molecular formula C10H9BrO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 2-position and an ethoxycarbonyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(ethoxycarbonyl)benzoic acid typically involves the bromination of 4-(ethoxycarbonyl)benzoic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2-position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(ethoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include substituted benzoic acids with various functional groups.

    Coupling Reactions: Biaryl compounds with diverse applications in pharmaceuticals and materials science.

    Reduction Reactions: Reduced derivatives of the original compound, such as alcohols or alkanes.

Scientific Research Applications

2-Bromo-4-(ethoxycarbonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(ethoxycarbonyl)benzoic acid depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(ethoxycarbonyl)benzoic acid is unique due to the presence of both a bromine atom and an ethoxycarbonyl group, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This dual functionality makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

2-bromo-4-ethoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-2-15-10(14)6-3-4-7(9(12)13)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBWOEMZJOKZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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